Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922500
InChI: InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C11H21NO4S
Molecular Weight: 263.36 g/mol

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15922500

Molecular Formula: C11H21NO4S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate -

Specification

Molecular Formula C11H21NO4S
Molecular Weight 263.36 g/mol
IUPAC Name tert-butyl 3-methylsulfonylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3
Standard InChI Key QVCHFSNORRFEHJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate (IUPAC name: tert-butyl 3-methylsulfonylpiperidine-1-carboxylate) belongs to the class of piperidine derivatives. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is substituted at the 3-position with a methylsulfonyl group (-SO₂CH₃) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.

Molecular Characteristics

The compound’s molecular formula is C₁₁H₂₁NO₄S, with a molecular weight of 263.36 g/mol. Key structural features include:

  • Piperidine core: Provides conformational rigidity and hydrogen-bonding capabilities.

  • Methylsulfonyl group: A strong electron-withdrawing substituent that enhances solubility and influences reactivity.

  • Boc protection: Stabilizes the amine group during synthetic workflows.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₄S
Molecular Weight263.36 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in organic solvents

Synthesis and Reaction Pathways

The synthesis of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate involves functionalization of the piperidine ring. A representative protocol is outlined below:

Key Synthetic Steps

  • Starting Material: (S)-N-Boc-3-piperidinol serves as the precursor.

  • Sulfonylation: Reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) at 0°C in toluene.

  • Workup: Extraction with ethyl acetate, washing with sodium bicarbonate, and drying over anhydrous sodium sulfate.

  • Purification: Column chromatography yields the final product.

Reaction Conditions

  • Temperature: 0°C (initial), room temperature (workup).

  • Reagents: MsCl (1.2 equiv), TEA (1.5 equiv).

  • Solvent: Toluene.

This method achieves high yields (≥90%) for analogous compounds, as seen in the synthesis of (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate .

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the piperidine hydroxyl group on the electrophilic sulfur of MsCl. TEA acts as a base, scavenging HCl to drive the reaction forward.

CompoundIC₅₀ (MenA)Mtb GIC₅₀Source
Piperidine-sulfonamide derivative13–22 μM8–10 μM

Modulation of Inflammatory Pathways

Methylsulfonyl groups are known to inhibit NF-κB signaling, suggesting potential anti-inflammatory applications.

Future Directions

  • Pharmacological Profiling: Evaluate kinase inhibition or GPCR modulation.

  • Synthetic Optimization: Develop enantioselective routes using chiral catalysts.

  • Formulation Studies: Assess bioavailability in preclinical models.

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